molecular formula C17H9ClN2O3S B2688208 3-chloro-N-(1,3-dioxoisoindolin-4-yl)benzo[b]thiophene-2-carboxamide CAS No. 313395-93-6

3-chloro-N-(1,3-dioxoisoindolin-4-yl)benzo[b]thiophene-2-carboxamide

Cat. No.: B2688208
CAS No.: 313395-93-6
M. Wt: 356.78
InChI Key: FRZZWMLYHRYTKG-UHFFFAOYSA-N
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Description

“3-chloro-N-(1,3-dioxoisoindolin-4-yl)benzo[b]thiophene-2-carboxamide” is a chemical compound with the molecular formula C17H9ClN2O3S and a molecular weight of 356.78. It is a derivative of thiophene, a five-membered heteroaromatic compound containing a sulfur atom . Thiophene and its derivatives have been reported to possess a wide range of therapeutic properties with diverse applications in medicinal chemistry and material science .

Scientific Research Applications

Crystal Structure and Spectroscopy

The compound has been characterized through a combination of IR spectroscopy, SEM, and single crystal X-ray diffraction techniques, highlighting its crystallization in the monoclinic space group. The geometric parameters obtained from X-ray diffraction analysis indicate a network of N-H⋯O hydrogen bonds involving the carboxamide group, which contributes to the stability of its crystal structure (Bülbül et al., 2015).

Synthesis and Antioxidant Activity

Research on derivatives of 3-chloro-N-(1,3-dioxoisoindolin-4-yl)benzo[b]thiophene-2-carboxamide demonstrated potent antioxidant activities. The study synthesized novel carboxylic acid derivatives containing various substituents and assessed their antioxidant potential through DPPH radical scavenging method and reducing power assay. These compounds showed significant antioxidant activity, some exceeding that of well-known antioxidants like ascorbic acid (Tumosienė et al., 2019).

Structural Analysis and Stability

Another study focused on the structural analysis of 3-chloro-N-(8′-quinolyl)benzo[b]thiophene-2-carboxamide, revealing the formation of infinite two-dimensional stair-like layered chains held by intermolecular hydrogen bonds, π—π, and CH—π interactions. This intricate network contributes to the structural stability and may inform the design of materials and molecules with specific properties (Abbasi et al., 2011).

Biological Activities

Benzo[b]thiophene molecules, including those related to this compound, have been identified for their broad spectrum of pharmacological properties. Synthesis of new derivatives has led to the discovery of compounds with potent antibacterial, antifungal, and anti-inflammatory activities, highlighting the potential of these molecules in medicinal chemistry (Isloor et al., 2010).

Semiconductor Applications

Research has also explored the use of related compounds in the development of polymer semiconductors for n-type organic thin film transistors. A specific study utilized a derivative as an electron-acceptor building block, demonstrating stable electron transport performance. This highlights the compound's potential application in the field of organic electronics (Yan et al., 2013).

Future Directions

Thiophene and its derivatives, including “3-chloro-N-(1,3-dioxoisoindolin-4-yl)benzo[b]thiophene-2-carboxamide”, have been reported to possess a wide range of therapeutic properties . Therefore, the synthesis and characterization of novel thiophene moieties with wider therapeutic activity is a topic of interest for medicinal chemists . This suggests that there is potential for future research and development involving this compound.

Properties

IUPAC Name

3-chloro-N-(1,3-dioxoisoindol-4-yl)-1-benzothiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H9ClN2O3S/c18-13-8-4-1-2-7-11(8)24-14(13)17(23)19-10-6-3-5-9-12(10)16(22)20-15(9)21/h1-7H,(H,19,23)(H,20,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FRZZWMLYHRYTKG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=C(S2)C(=O)NC3=CC=CC4=C3C(=O)NC4=O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H9ClN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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